molecular formula C17H14N2O2S B5624157 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline CAS No. 60948-47-2

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline

Cat. No.: B5624157
CAS No.: 60948-47-2
M. Wt: 310.4 g/mol
InChI Key: OTLBYOLXMGMBTN-UHFFFAOYSA-N
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Description

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . This compound is specifically designed for investigational purposes in biochemical and pharmacological screening. Its molecular structure, which incorporates a nitro-benzylsulfanyl moiety at the 8-position, suggests potential as a key intermediate or lead compound in the development of novel therapeutic agents. Preliminary research on analogous compounds indicates potential applications in oncology, with mechanisms of action that may include the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Furthermore, given the established antiviral properties of various quinoline derivatives, this compound may also serve as a candidate for probing new antiviral pathways, particularly against viruses such as hepatitis C, Zika, and other emerging pathogens . Researchers can utilize this material to explore structure-activity relationships (SAR), conduct target identification studies, and evaluate efficacy in various in vitro disease models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLBYOLXMGMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353921
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60948-47-2
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 8 4 Nitro Benzylsulfanyl Quinoline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. lkouniv.ac.in

Retrosynthetic analysis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline

Figure 1: A high-level retrosynthetic analysis of the target molecule. The primary disconnections break the molecule down into three key building blocks: a substituted aniline (B41778), a three-carbon unit for the quinoline (B57606) ring, and the 4-nitrobenzyl sidechain.

Disconnection PointBond TypeKey PrecursorsCorresponding Forward Reaction
Benzyl-SulfurC-S2-Methyl-8-mercaptoquinoline + 4-Nitrobenzyl halideNucleophilic Substitution (S-alkylation)
Quinoline-SulfurC-S8-Amino-2-methylquinolineSandmeyer-type reaction or Nucleophilic Aromatic Substitution
Quinoline CoreC-C, C-NSubstituted Aniline + α,β-Unsaturated CarbonylDoebner-Miller Reaction or Skraup Synthesis

The central quinoline scaffold is the first major target for disconnection. Classical methods for quinoline synthesis, such as the Doebner-Miller and Skraup reactions, build the heterocyclic ring from an aniline derivative and a three-carbon component. nih.govnih.gov Therefore, a logical disconnection of the 2-methylquinoline (B7769805) core breaks the ring to yield an aniline precursor and a C3 carbonyl compound like crotonaldehyde (B89634) (for the Doebner-Miller approach) or glycerol (B35011) (for the Skraup synthesis). nih.govnih.gov The substitution pattern on the final quinoline is determined by the starting aniline. To achieve substitution at the 8-position, one would need to start with an ortho-substituted aniline.

Introducing the sulfanyl (B85325) (-S-) group at the C-8 position is a critical step. A common retrosynthetic strategy is to derive the thiol (-SH) or thiolate (-S⁻) precursor from a more readily accessible functional group via Functional Group Interconversion (FGI).

One of the most reliable methods for introducing a sulfur nucleophile onto an aromatic ring is via a diazonium salt. This approach disconnects the C-S bond to an 8-amino-2-methylquinoline precursor. In the forward synthesis, the 8-amino group can be converted to a diazonium salt (e.g., with NaNO₂/HCl), which is then reacted with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the 8-mercaptoquinoline.

Alternatively, if an 8-halo-2-methylquinoline is available, a nucleophilic aromatic substitution could be envisioned, although this is generally more challenging on electron-rich quinoline rings unless activated by other substituents.

The final disconnection breaks the sulfide (B99878) bond between the sulfur atom and the 4-nitrobenzyl group. This C-S bond is readily formed in the forward direction via a nucleophilic substitution reaction. The disconnection generates a sulfur-based nucleophile (the 8-mercapto-2-methylquinoline synthon) and a benzylic electrophile (the 4-nitrobenzyl synthon). In practice, the synthetic equivalent for the nucleophile is 8-mercapto-2-methylquinoline (or its conjugate base, the thiolate), and the electrophile is typically a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide or chloride. This S-alkylation is a robust and high-yielding reaction.

Classical Quinoline Synthesis Approaches Applicable to Analogues

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. The Skraup and Doebner-Miller reactions are particularly relevant for the synthesis of the 2-methylquinoline core of the target molecule. nih.govnih.gov

The Skraup synthesis, first reported in 1880, is a classic method for preparing quinolines. nih.gov The reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and a mild oxidizing agent (often the nitro compound corresponding to the amine used). google.compharmaguideline.com

The mechanism proceeds through several stages:

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. pharmaguideline.comiipseries.org

Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein. pharmaguideline.com

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

Dehydration & Oxidation: A subsequent dehydration and oxidation step yields the final aromatic quinoline ring system.

A key consideration for the Skraup synthesis is its harsh, strongly acidic, and high-temperature conditions, which may not be suitable for sensitive substrates. google.com Modifications often involve using milder catalysts or alternative sources for the three-carbon unit. researchgate.net The regiochemical outcome depends on the starting aniline; for example, reacting m-toluidine (B57737) can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline. brieflands.comsemanticscholar.org

The Doebner-Miller reaction is a variation of the Skraup synthesis and is one of the most versatile methods for synthesizing substituted quinolines. nih.govwikipedia.org It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, which can be a Brønsted acid (like HCl) or a Lewis acid (like SnCl₄ or ZnCl₂). wikipedia.orgresearchgate.netsynarchive.com

To synthesize the 2-methylquinoline core, an aniline would be reacted with crotonaldehyde (an α,β-unsaturated aldehyde). iipseries.org The generally accepted mechanism involves:

Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

Aldol-type Condensation: The initial adduct may react with another molecule of the aldehyde or aniline.

Cyclization and Dehydration: An acid-catalyzed intramolecular cyclization occurs, followed by dehydration.

Oxidation: An oxidation step, often facilitated by a Schiff base intermediate acting as a hydrogen acceptor, leads to the aromatic quinoline product.

The Doebner-Miller reaction is often preferred over the Skraup synthesis because it allows for greater variation in the substituents on the quinoline ring by simply changing the α,β-unsaturated carbonyl component. nih.gov However, polymerization of the unsaturated carbonyl compound can be a competing side reaction, potentially lowering yields. nih.gov

ReactionStarting MaterialsConditionsTypical ProductAdvantages/Disadvantages
Skraup Synthesis Aniline, Glycerol, H₂SO₄, OxidantHigh Temperature, Strong AcidUnsubstituted or simple substituted quinolinesAdv: Uses simple reagents. Disadv: Harsh conditions, low yields for sensitive substrates. nih.govgoogle.com
Doebner-Miller Reaction Aniline, α,β-Unsaturated Carbonyl, Acid CatalystAcidic, often milder than SkraupSubstituted quinolines (e.g., 2-methylquinolines)Adv: More versatile, greater product diversity. nih.govDisadv: Potential for polymerization of reagents. nih.gov

Friedländer Synthesis and Adaptations

The Friedländer synthesis is a straightforward and efficient method for generating quinoline derivatives. nih.govnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org For the specific synthesis of a 2-methyl-8-substituted quinoline, a plausible route involves the reaction of a 3-substituted-2-amino-acetophenone with acetone. The substituent at the 3-position of the acetophenone (B1666503) would become the substituent at the 8-position of the resulting quinoline.

The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org A key challenge can be controlling the regioselectivity when unsymmetrical ketones are used. nih.gov However, in the case of synthesizing a 2-methyl derivative from acetone, this is not an issue. Various catalysts have been developed to improve the efficiency and mildness of the reaction conditions. nih.gov

Table 1: Catalysts and Conditions for Friedländer Quinoline Synthesis

Catalyst System Reaction Conditions Typical Yields Reference
Trifluoroacetic acid Reflux Good to Excellent wikipedia.org
Toluenesulfonic acid Heating Good wikipedia.org
Iodine Heating Good wikipedia.org
Neodymium(III) nitrate Reflux High (e.g., 96%) nih.gov
Choline chloride-zinc chloride Heating (100 °C) Excellent nih.gov

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. jptcp.comquimicaorganica.org This method's outcome is highly dependent on reaction temperature. Under kinetic control (lower temperatures), the aniline attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline (B1666331) derivative (Conrad-Limpach product). wikipedia.orgscribd.com Under thermodynamic control (higher temperatures), the aniline attacks the ester group, forming a β-keto anilide that cyclizes to a 2-hydroxyquinoline (B72897) (Knorr product). wikipedia.org

To synthesize the backbone of this compound, one would start with an aniline substituted at the meta-position. For instance, reacting m-toluidine with a β-ketoester could lead to a methyl-substituted hydroxyquinoline. However, this method yields a hydroxyquinoline, which would necessitate further chemical transformations to convert the hydroxyl group at the C4 or C2 position into the required methyl group at C2 and subsequently introduce the thioether at C8, making this a less direct approach. scribd.com

Table 2: Regioselectivity in Conrad-Limpach-Knorr Synthesis

Product Type Reaction Conditions Intermediate Final Product
Conrad-Limpach Moderate Temperature (Kinetic Control) Schiff Base (Alkyl β-arylaminocrotonate) 4-Hydroxyquinoline

Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govwikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound, such as a ketone, to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. wikipedia.orgijsr.net

To obtain a 2-methylquinoline derivative using this method, a methyl ketone would be used as the carbonyl component. If a substituted isatin is used, the substituent pattern is carried over to the final quinoline product. ijsr.net The resulting product is a quinoline-4-carboxylic acid, which would require a subsequent decarboxylation step to arrive at the desired quinoline core. This multi-step requirement makes it a potentially less efficient pathway for the target molecule compared to the Friedländer synthesis. nih.gov

Modern Synthetic Techniques for this compound

Modern organic synthesis offers advanced methods that can provide greater efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Coupling Reactions (e.g., C-S bond formation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including the critical C-S bond in the target molecule. ias.ac.in This approach is ideal for the final step of the synthesis: coupling a 2-methyl-8-substituted quinoline with a 4-nitrobenzyl thiol derivative.

One prominent method is the Chan-Lam coupling, which typically uses copper catalysts to form C-S bonds from aryl boronic acids and thiols. ias.ac.in Another powerful set of reactions are the Buchwald-Hartwig amination protocols, which have been extended to C-S coupling using palladium catalysts. These reactions can couple an aryl halide (e.g., 2-methyl-8-bromoquinoline) with a thiol (e.g., 4-nitrobenzylthiol). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. These methods are valued for their broad functional group tolerance. rsc.org

Table 3: Examples of Metal-Catalyzed C-S Coupling Reactions

Reaction Name Metal Catalyst Typical Substrates Key Features
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂) Aryl Boronic Acids + Thiols Often proceeds under mild conditions.
Buchwald-Hartwig Coupling Palladium (e.g., Pd(dba)₂) Aryl Halides/Triflates + Thiols Requires a phosphine (B1218219) ligand; broad substrate scope.

Multicomponent Reactions (MCRs) for Quinoline Construction

Multicomponent reactions (MCRs) have become a cornerstone of efficient organic synthesis, as they allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach offers high atom economy and allows for the rapid generation of diverse molecular libraries. rsc.org

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of a wide array of quinoline scaffolds. rsc.org For instance, a three-component reaction involving a substituted aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis acid like zinc(II) triflate, can directly yield polysubstituted quinolines. nih.gov By carefully selecting the starting components, it is conceivable to design an MCR that assembles the 2-methyl-8-substituted quinoline core in a single, efficient operation.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govfrontiersin.org The uniform heating provided by microwaves can minimize the formation of byproducts. amazonaws.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

Method Reaction Time Temperature Yield Reference
Conventional Heating Several Days Room Temp / Reflux Very Poor to Modest nih.gov

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing the quinoline scaffold, which forms the core of the target molecule, several green methodologies have been developed to improve upon traditional methods like the Skraup or Doebner-von Miller reactions, which often require harsh conditions and toxic reagents. tandfonline.commdpi.com

Key green strategies include:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, enhancing atom economy and reducing waste. mdpi.comnih.gov Reactions like the Povarov or Friedländer synthesis can be adapted into MCR formats to build the quinoline ring system efficiently. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating. tandfonline.com Microwave-assisted Skraup reactions have been successfully implemented. iipseries.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, ethanol, and ionic liquids have been used as reaction media for quinoline synthesis, reducing both environmental impact and health risks. tandfonline.com

Catalyst-Free and Eco-Friendly Catalysis: Research has focused on developing catalyst-free reaction conditions or employing reusable, non-toxic catalysts. tandfonline.com Nanoparticle catalysts, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), have been used to enhance yields and reduce reaction times in quinoline synthesis. nih.gov

Table 1: Green Chemistry Approaches in Quinoline Synthesis
ApproachDescriptionAdvantagesExample Reaction Type
Multicomponent Reactions (MCRs)Three or more reactants are combined in a single reaction vessel to form the final product. nih.govHigh atom economy, reduced waste, simplified procedures.Povarov, Friedländer mdpi.com
Microwave IrradiationUsing microwave energy to heat the reaction mixture. tandfonline.comDrastically reduced reaction times, improved yields, fewer byproducts.Skraup, Friedländer iipseries.org
Green SolventsReplacing volatile and toxic organic solvents with environmentally friendly alternatives. tandfonline.comReduced pollution, lower toxicity, improved safety.Reactions in Water or Ethanol tandfonline.com
Eco-Friendly CatalystsEmploying non-toxic, recyclable, or biodegradable catalysts. tandfonline.comReduced waste, lower cost, sustainability.Nanoparticle Catalysis nih.gov

Purification and Isolation Techniques for the Compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, solubility) and the nature of the impurities. Given its molecular structure, the compound is expected to be a solid at room temperature.

Common purification techniques applicable to this compound include:

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical; candidates could include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. For the target compound, silica (B1680970) gel would likely be used as the stationary phase. The crude product is loaded onto the top of a column packed with silica, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. Compounds separate based on their polarity, with less polar compounds typically eluting faster. This method is highly effective for removing impurities with polarities different from the desired product.

Washing/Trituration: As a preliminary purification step, the crude solid can be washed or triturated (stirred as a slurry) with a solvent in which the desired product is insoluble, but the impurities are soluble. This can effectively remove more soluble byproducts before a more rigorous purification like recrystallization.

General procedures for isolating quinoline derivatives often involve an initial workup where the reaction mixture is neutralized and extracted with an organic solvent. orgsyn.org The organic layers are then combined, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which is then subjected to one of the purification techniques described above. brieflands.com

Table 2: Purification and Isolation Techniques
TechniquePrincipleTypical Application
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Primary purification of crude solid product to obtain high-purity crystalline material.
Column ChromatographySeparation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). reddit.comSeparation of the target compound from impurities with different polarities; purification of oils or non-crystalline solids.
Washing/TriturationRemoving soluble impurities from a solid product by suspending it in a solvent where the product is insoluble.Initial cleanup of a crude solid to remove residual reagents or highly soluble byproducts.
ExtractionSeparating compounds based on their differential solubilities in two immiscible liquid phases (e.g., organic solvent and water). orgsyn.orgInitial isolation of the product from the reaction mixture after neutralization.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methyl 8 4 Nitro Benzylsulfanyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline, various NMR experiments would be employed to unequivocally determine its structure.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule, as well as their neighboring environments. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the quinoline (B57606) ring, the methyl group, the methylene (B1212753) bridge, and the 4-nitrophenyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

A comprehensive search did not yield specific ¹H NMR data for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. This would allow for the complete mapping of the carbon skeleton, including the carbons of the quinoline core, the methyl group, the methylene bridge, and the 4-nitrophenyl moiety.

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (ppm)Assignment
Data not availableData not available

A comprehensive search did not yield specific ¹³C NMR data for this compound.

To establish the precise connectivity of atoms and the spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline and 4-nitrophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different fragments of the molecule, such as the attachment of the benzylsulfanyl group to the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.

Specific 2D NMR data for this compound is not available in published literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This allows for the determination of its elemental formula. For this compound (C₁₇H₁₄N₂O₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Hypothetical HRMS Data for this compound

TechniqueCalculated MassMeasured Mass
HRMSData not availableData not available

A comprehensive search did not yield specific HRMS data for this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm its molecular weight. Further fragmentation of this ion (MS/MS) could provide valuable structural information by revealing characteristic fragmentation patterns of the quinoline and 4-nitro-benzylsulfanyl moieties.

Hypothetical ESI-MS Data Table for this compound

m/z (ion)Assignment
Data not availableData not available

A comprehensive search did not yield specific ESI-MS data for this compound.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the confirmation of its proposed structure.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The thioether linkage is often a site of facile cleavage. A primary fragmentation event would be the cleavage of the C-S bond, leading to two major fragment ions.

Pathway A: Cleavage of the benzyl-sulfur bond would be expected to be a dominant fragmentation pathway. This would result in the formation of the 4-nitrobenzyl carbocation at m/z 136 and a fragment corresponding to 2-methylquinoline-8-thiol.

Pathway B: Another significant fragmentation would involve the cleavage of the quinoline-sulfur bond, generating a 2-methyl-8-quinolyl cation and a 4-nitrobenzylthiol fragment.

Further Fragmentation: The 4-nitrobenzyl fragment itself can undergo further characteristic fragmentation, such as the loss of NO₂ to yield a fragment at m/z 90. The quinoline moiety can also exhibit its own characteristic ring fragmentation patterns.

The analysis of these fragmentation patterns allows for the precise mapping of the molecule's connectivity, confirming the presence and location of the 2-methylquinoline (B7769805) core, the thioether linkage, and the 4-nitrobenzyl substituent.

Table 1: Predicted MS/MS Fragmentation of this compound

Fragment Ion Predicted m/z Description
[C₁₀H₈NS]⁺ 174 2-Methylquinoline-8-thiol cation
[C₇H₆NO₂]⁺ 136 4-Nitrobenzyl carbocation
[C₇H₆]⁺ 90 Benzyl (B1604629) cation (from loss of NO₂)
[C₁₀H₉N]⁺ 143 2-Methylquinoline cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic peaks would arise from the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic rings (both the quinoline and the benzene (B151609) ring) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, while typically weak, would be expected in the fingerprint region, further supporting the presence of the thioether linkage.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C (Aromatic) Stretch 1400 - 1600
C=N (Quinoline) Stretch 1500 - 1650
NO₂ Asymmetric Stretch 1500 - 1570
NO₂ Symmetric Stretch 1300 - 1370
C-N Stretch 1000 - 1250
C-S Stretch 600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This provides a crucial check for the purity of the sample and confirms that the empirical formula corresponds to the proposed molecular formula (C₁₇H₁₄N₂O₂S).

The experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound (C₁₇H₁₄N₂O₂S)

Element Theoretical Mass %
Carbon (C) 62.56
Hydrogen (H) 4.32
Nitrogen (N) 8.58
Oxygen (O) 9.80
Sulfur (S) 9.83

Computational and Theoretical Investigations of 2 Methyl 8 4 Nitro Benzylsulfanyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potentials)

The electronic structure of a molecule is key to its reactivity and properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. mdpi.com

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule might interact with other chemical species. mdpi.com

Interactive Table: Hypothetical Electronic Properties

ParameterHypothetical ValueSignificance
HOMO EnergyN/ARelated to ionization potential and electron-donating ability.
LUMO EnergyN/ARelated to electron affinity and electron-accepting ability.
HOMO-LUMO GapN/AIndicates chemical reactivity and stability.
Dipole MomentN/AMeasures the overall polarity of the molecule.

Note: The table above is for illustrative purposes only, as specific data for 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is not available.

Conformation Analysis and Energetic Minima

The three-dimensional structure of a molecule dictates its function. Conformation analysis would involve systematically rotating the rotatable bonds of this compound to identify the most stable, low-energy conformations (energetic minima). This is critical for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the structure of a synthesized compound. researchgate.net

IR: The prediction of the infrared spectrum helps in identifying the vibrational modes of the molecule, corresponding to specific functional groups. researchgate.net

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which provides information about the molecule's chromophores. materialsciencejournal.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water or DMSO). These simulations are useful for exploring the conformational landscape of the molecule and assessing the stability of different conformations. researchgate.net

Ligand-Based and Structure-Based Design Principles

If this molecule were being investigated as a potential drug candidate, computational design principles would be applied.

Ligand-Based Design: If a set of molecules with known activity against a target were available, a quantitative structure-activity relationship (QSAR) model could be developed. This would help in designing new, more potent analogs of this compound.

Structure-Based Design: If the 3D structure of the biological target (e.g., an enzyme or receptor) were known, molecular docking studies would be performed. This would predict the binding mode and affinity of the molecule to the target's active site, guiding further optimization of the molecular structure. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules (Enzymes, Receptors)

Without experimental or computational data, it is impossible to identify potential binding sites, specific interacting residues, or predict binding affinities for this compound.

Identification of Potential Binding Sites and Interacting Residues

No data available.

Prediction of Binding Affinities and Interaction Energies

No data available.

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic, Pi-stacking)

No data available.

Application in Virtual Screening Methodologies

There is no information on whether this compound has been used as a query or a hit in any virtual screening campaigns.

Pharmacophore Modeling and Ligand Feature Mapping

No pharmacophore models have been developed based on or including this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors Generation

The compound has not been included in any QSAR studies, and therefore, no specific models or relevant descriptors have been generated.

To provide the requested detailed analysis, new computational research focusing specifically on this compound would be required.

Investigation of Molecular Mechanism of Action and Biological Interactions in Vitro and in Silico

Target Identification and Validation (via Computational and In Vitro Assays)

Currently, there is no specific information available from the performed searches detailing the identification or validation of biological targets for 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline. Research on related quinoline (B57606) structures suggests that this class of compounds can interact with a variety of biological targets. For instance, different quinoline derivatives have been investigated for their potential to inhibit enzymes like HIV Reverse Transcriptase nih.govnih.gov, DNA Gyrase researchgate.netmdpi.com, and Cyclooxygenase (COX) nih.govrjptonline.org. However, studies explicitly linking this compound to these or other targets are absent from the reviewed literature.

Enzyme Inhibition Studies

No published in vitro or in silico studies were found that specifically assess the inhibitory activity of this compound against the following enzymes:

Phosphoinositide 3-kinase (PI3K): While some quinazoline-based compounds have been explored as PI3K inhibitors nih.gov, no such data exists for the subject compound.

Cyclooxygenase (COX): Various quinoline and quinazoline (B50416) derivatives have been synthesized and evaluated as COX inhibitors nih.govrjptonline.org, but this compound has not been a subject of these studies.

HIV Reverse Transcriptase: Certain quinolinonyl derivatives and other related structures have shown inhibitory activity against HIV-1 Reverse Transcriptase nih.govnih.gov. However, the specific activity of this compound in this context has not been reported.

DNA Gyrase: Quinolones are a well-known class of antibiotics that target DNA gyrase mdpi.comnih.gov. Although quinoline is a core structure, studies on this compound as a DNA gyrase inhibitor are not available.

Lanosterol 14α-Demethylase: This enzyme is a key target for azole antifungals nih.gov. There is no available research to indicate that this compound has been tested for inhibitory effects on this enzyme.

Receptor Binding Assays

Information regarding the binding affinity of this compound for specific receptors is not available.

Cannabinoid Receptor 1a (CB1a): No receptor binding assays have been published that evaluate the interaction between this compound and the CB1a receptor or any other cannabinoid receptors.

Protein-Ligand Interaction Profiling

Without confirmed biological targets, no specific protein-ligand interaction profiling for this compound can be reported. Computational approaches, such as molecular docking, are often used to predict interactions once a target is identified researchgate.net. Such analyses for this specific compound are absent in the available literature. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used for automated detection of non-covalent protein-ligand contacts, but this requires a known protein-ligand complex structure nih.gov.

Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays)

Due to the lack of identified molecular targets, there are consequently no studies available on the downstream effects of this compound on cellular pathways.

Investigation of Signaling Cascade Interactions

No research has been published investigating the modulation of any specific signaling cascades by this compound. For other quinoline derivatives, modulation of pathways such as PI3K/AKT/mTOR has been noted, but this cannot be extrapolated to the subject compound without direct experimental evidence.

Gene Expression Modulation

There are no available transcriptomics or other gene expression studies that analyze the effects of treating cell lines with this compound.

Structure-Activity Relationship (SAR) Derivations

The exploration of the structure-activity relationship (SAR) for a class of compounds is fundamental to understanding how chemical structure translates into biological activity. For this compound and its analogs, SAR studies aim to elucidate the impact of various structural modifications on their interactions with biological targets at a molecular level.

Correlating Structural Modifications with In Vitro Biological Interactions

To comprehend the SAR of this compound, it is essential to systematically analyze how alterations to its core components—the 2-methyl-quinoline nucleus, the thioether linkage, and the 4-nitro-benzyl group—influence its in vitro biological effects. While specific experimental data for a comprehensive series of analogs of this exact compound is not publicly available, general principles derived from broader studies on quinoline derivatives can provide foundational insights.

A hypothetical SAR investigation would involve the synthesis and in vitro testing of a library of related compounds. The biological activity, often quantified as the half-maximal inhibitory concentration (IC50) against a specific cancer cell line or molecular target, would be meticulously recorded. The following interactive data table illustrates a representative, albeit hypothetical, dataset that would be generated from such studies. This data is for illustrative purposes to demonstrate the principles of SAR analysis and is not based on published experimental results for this specific series of compounds.

Compound IDQuinoline Substitution (R1)Benzyl (B1604629) Substitution (R2)Linker (X)In Vitro Activity (IC50, µM)
1 2-Methyl 4-Nitro -S-CH2- [Hypothetical Value]
22-H4-Nitro-S-CH2-[Hypothetical Value]
32-MethylH-S-CH2-[Hypothetical Value]
42-Methyl4-Chloro-S-CH2-[Hypothetical Value]
52-Methyl4-Methoxy-S-CH2-[Hypothetical Value]
62-Methyl4-Nitro-O-CH2-[Hypothetical Value]
72-Methyl4-Nitro-CH2-S-[Hypothetical Value]

From such a dataset, several correlations could be drawn:

Impact of the 2-Methyl Group: Comparison of the activity of compound 1 with its analog lacking the methyl group (compound 2) would reveal the contribution of this substituent. A methyl group can influence activity through steric effects, potentially orienting the molecule optimally within a binding pocket, or through electronic effects.

Role of the 4-Nitro Group: By comparing compound 1 to analogs with different substituents on the benzyl ring (compounds 3, 4, and 5), the significance of the electron-withdrawing nitro group can be assessed. The electronic nature and position of this substituent are often critical for target interaction, potentially through hydrogen bonding or electrostatic interactions.

Significance of the Thioether Linkage: Altering the thioether linker to an ether (compound 6) or modifying its orientation (compound 7) would provide insights into the importance of the sulfur atom and the flexibility of the linker for maintaining biological activity.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For this compound, the key pharmacophoric features can be deduced from its structure and the SAR data.

Based on the core structure, the following features are likely to be important:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the active site of a target protein.

Aromatic Regions: The quinoline ring system and the phenyl ring of the benzyl group represent two distinct aromatic regions. These can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket.

A hypothetical pharmacophore model for this class of compounds would spatially define the arrangement of these features. Such a model would be an invaluable tool for virtual screening of compound libraries to identify new potential lead structures.

Design Principles for Future Analogues based on SAR

The insights gained from SAR and pharmacophore modeling provide a rational basis for the design of future analogs with potentially improved activity, selectivity, or pharmacokinetic properties. Based on the hypothetical SAR discussed, several design principles can be formulated:

Systematic Exploration of Substituents on the Benzyl Ring: A primary focus would be the systematic modification of the 4-nitro group. A range of electron-donating and electron-withdrawing groups at the para, meta, and ortho positions of the phenyl ring should be explored to map the electronic and steric requirements of the corresponding binding pocket.

Modification of the Quinoline Core: While the 2-methyl group appears important, its replacement with other small alkyl or functional groups could be investigated to probe the size and nature of the corresponding hydrophobic pocket. Further substitution on the quinoline ring could also be explored to enhance binding affinity or modulate physicochemical properties.

Linker Optimization: The length and flexibility of the linker could be systematically varied. Introducing conformational constraints, such as double or triple bonds, or replacing the sulfur atom with other heteroatoms (e.g., oxygen, nitrogen) would help to define the optimal spatial relationship between the quinoline and benzyl moieties.

Bioisosteric Replacements: Key functional groups could be replaced with their bioisosteres. For instance, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a trifluoromethyl group to fine-tune electronic properties and metabolic stability.

The iterative process of designing new analogs based on these principles, followed by their synthesis and biological evaluation, is a cornerstone of modern drug discovery and would be essential for optimizing the therapeutic potential of the this compound scaffold.

Advanced Research Directions and Future Perspectives for 2 Methyl 8 4 Nitro Benzylsulfanyl Quinoline

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline and its analogs will likely pivot towards greener and more sustainable methodologies, moving away from classical synthesis methods that often involve harsh conditions and hazardous reagents. nih.govtandfonline.com Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedlander reactions, while effective, are often associated with drawbacks like the use of strong acids, high temperatures, and the generation of significant waste. nih.goviipseries.org

Future research should focus on the adoption of green chemistry principles. ijpsjournal.com This includes the use of environmentally benign solvents like water or ethanol, and the employment of catalysts that can be easily recovered and recycled, such as magnetic nanoparticles. researchgate.netresearchgate.net One-pot synthesis strategies, microwave-assisted reactions, and ultrasound irradiation are additional avenues that can lead to reduced reaction times, lower energy consumption, and improved yields. nih.govtandfonline.com The development of catalytic systems, for instance, using p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix nih.govarene (CX4SO3H), has already shown promise in the eco-friendly synthesis of quinoline analogs. researchgate.net

Synthetic ApproachKey Features & AdvantagesPotential for this compound
Green Catalysis Utilizes recyclable and non-toxic catalysts (e.g., p-TSA, magnetic nanoparticles). Reduces waste and environmental impact. researchgate.netresearchgate.netDevelopment of a catalytic system for the direct and efficient coupling of 2-methyl-8-mercaptoquinoline with 4-nitrobenzyl halides.
Microwave-Assisted Synthesis Rapid heating, leading to shorter reaction times and often higher yields. tandfonline.comOptimization of reaction conditions to synthesize the target molecule in minutes rather than hours.
Ultrasound Irradiation Enhanced reaction rates through acoustic cavitation. Milder reaction conditions. ijpsjournal.comA low-energy alternative for the formation of the benzylsulfanyl linkage.
One-Pot Reactions Multiple reaction steps are carried out in a single reactor, avoiding the isolation of intermediates. nih.govDesign of a one-pot synthesis starting from simpler precursors to construct the final molecule, improving overall efficiency.

Development of Advanced Computational Models for Predictive Analysis

Computational modeling is an indispensable tool in modern drug discovery and materials science, offering the ability to predict the properties and activities of molecules before their synthesis. arabjchem.org For this compound, the development of advanced computational models can significantly accelerate its optimization for various applications.

Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the structural features of this compound and its derivatives with their biological activities. mdpi.comresearchgate.net These models can provide valuable insights into the steric and electrostatic requirements for optimal interaction with a biological target. mdpi.comnih.gov

Molecular docking studies can be employed to predict the binding mode and affinity of the compound to specific protein targets. This can help in identifying potential biological targets and in designing derivatives with improved binding characteristics. Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties, reactivity, and spectral characteristics of the molecule. arabjchem.org

Computational ModelApplication for this compoundPredicted Outcomes
3D-QSAR (CoMFA/CoMSIA) To understand the relationship between the 3D structure and biological activity of a series of analogs. mdpi.commdpi.comIdentification of key structural modifications that can enhance biological efficacy.
Molecular Docking To predict the binding orientation and affinity of the compound within the active site of a target protein. researchgate.netElucidation of potential biological targets and the mechanism of action at a molecular level.
Density Functional Theory (DFT) To calculate electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential, and vibrational frequencies. arabjchem.orgresearchgate.netPrediction of reactivity, stability, and spectroscopic properties.
Machine Learning Models To predict a range of properties including bioactivity, toxicity, and physicochemical characteristics from molecular descriptors. researchgate.netRapid screening of virtual libraries of derivatives to identify promising candidates for synthesis.

Investigation of the Compound's Role as a Chemical Probe for Biological Systems

The inherent structural features of this compound, particularly the quinoline core, suggest its potential as a chemical probe for studying biological systems. nanobioletters.com Quinoline derivatives are known for their fluorescent properties and their ability to act as chemosensors for metal ions. nanobioletters.comcrimsonpublishers.com The fluorescence of the quinoline moiety can be influenced by its local environment, making it a sensitive reporter of binding events or changes in the cellular milieu. crimsonpublishers.com

Future research could focus on exploring the fluorescent properties of this compound and its potential to act as a "turn-on" or "turn-off" fluorescent probe for specific analytes or biological macromolecules. crimsonpublishers.com Its ability to interact with specific cellular components could be harnessed for bioimaging applications, allowing for the visualization and tracking of these components in living cells. crimsonpublishers.com The modular nature of the quinoline scaffold allows for systematic modifications to fine-tune its photophysical properties for specific imaging applications. nih.gov

Elucidation of Broader Biological System Interactions (Beyond Initial Targets)

While the initial interest in a compound may be driven by its activity against a specific target, a comprehensive understanding of its interactions with the broader biological system is crucial. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. biointerfaceresearch.comnih.govbenthamscience.com This broad bioactivity suggests that these compounds can interact with multiple biological targets. researchgate.net

Integration with Chemoinformatics and Data Science for Compound Optimization

The optimization of a lead compound like this compound can be significantly enhanced by integrating chemoinformatics and data science approaches. researchgate.net Large datasets of chemical structures and their associated biological activities can be mined to identify structure-activity relationships and to build predictive models.

Machine learning algorithms can be trained on these datasets to predict the properties of novel derivatives, thereby guiding the design of new compounds with improved characteristics. researchgate.net This data-driven approach can help in prioritizing synthetic efforts and in exploring a vast chemical space more efficiently. The use of chemoinformatic tools can also aid in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical aspect of drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-8-(4-nitro-benzylsulfanyl)-quinoline, and what experimental parameters are critical for optimizing yield?

  • The compound can be synthesized via nucleophilic substitution at the 8-position of the quinoline scaffold. Key steps include:

  • Thiolation : Reacting 8-chloroquinoline derivatives with 4-nitrobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the sulfanyl group .
  • Solvent-Free Fusion : Alternative methods may use solvent-free fusion with barbituric acid derivatives and aryl aldehydes, followed by cyclization .
  • Critical Parameters : Reaction temperature (60–120°C), choice of base (e.g., triethylamine for milder conditions), and stoichiometric ratios (1:1.2 quinoline:thiol) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR and FT-IR : Confirm regioselectivity of the sulfanyl substitution via 1H^1H-NMR (e.g., deshielded protons near the nitro group) and FT-IR (S–C stretching at ~600–700 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Ensure crystal quality via slow evaporation in methanol/ethyl ether mixtures .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can preliminary biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • In Vitro Screening : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC assays, or antiviral activity via plaque reduction .
  • DNA Interaction Studies : Use UV-Vis spectroscopy or gel electrophoresis to assess DNA binding, particularly if the nitro group facilitates intercalation or adduct formation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and drug-likeness of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software to predict reactivity (e.g., nitro group reduction potential) .
  • ADME Prediction : Use SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP <5, molecular weight <500 Da) and bioavailability. The nitro group may increase polarity, affecting membrane permeability .

Q. What strategies resolve contradictions in crystallographic data when the nitro and sulfanyl groups induce steric strain?

  • Multi-Refinement Approaches : Compare SHELXL refinements with alternative software (e.g., Olex2) to resolve disorder in the nitrobenzyl moiety .
  • Dynamic NMR : Probe conformational flexibility in solution if crystallographic data suggests strained geometries .

Q. How does the compound behave in advanced oxidation processes (AOPs) for environmental degradation studies?

  • Fe²⁺/Persulfate Systems : Optimize degradation at pH 3–5, with molar ratios of 1:10 (compound:persulfate) and 3:1 (Fe²⁺:persulfate). Monitor intermediates via LC-MS to identify toxic byproducts (e.g., nitroso derivatives) .
  • Toxicity Assessment : Post-degradation bioassays (e.g., Daphnia magna lethality tests) to ensure complete detoxification .

Q. What coordination chemistry applications exist for this compound as a ligand in metal complexes?

  • Tridentate Ligand Design : The quinoline N, sulfanyl S, and nitro O can coordinate to transition metals (e.g., Ru²⁺ or Pd⁰). Synthesize complexes via reflux in methanol with RuCl₂(PPh₃)₃, followed by column purification .
  • Catalytic Activity : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides. Compare turnover frequencies with triphenylphosphine-based catalysts .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry solvents (e.g., DMF over molecular sieves) to avoid hydrolysis of the nitro group .
  • Crystallization Troubleshooting : If crystals fail to form, try seeding with analogous quinoline derivatives or gradient cooling (1°C/min) .
  • Contradictory Bioactivity Data : Validate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments across multiple cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.